molecular formula C₁₀H₁₇NO₂S B142271 (-)-10,2-Camphorsultam CAS No. 94594-90-8

(-)-10,2-Camphorsultam

Cat. No. B142271
CAS RN: 94594-90-8
M. Wt: 215.31 g/mol
InChI Key: IHFYOCYXHWUKQJ-UHFFFAOYSA-N
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Description

(-)-10,2-Camphorsultam, also known as C10H17NO2, is a chiral sultam compound that has been used as a synthetic intermediate in the production of pharmaceuticals and other organic compounds. It is a key component of the synthesis of a variety of compounds, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. C10H17NO2 has been studied for its ability to act as a prodrug and its potential use in drug delivery systems.

Scientific Research Applications

Chiral Probe for Optical Resolution and Stereochemistry Determination

  • (-)-10,2-Camphorsultam is a valuable chiral probe used for optical resolution via HPLC and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids, aiding in the understanding of molecular structures (Harada, Soutome, Murai, & Uda, 1993).

Chiral Auxiliary in Asymmetric Synthesis

  • It is extensively used as a chiral auxiliary in asymmetric synthesis, proving effective in various reactions like alkylations, allylations, cycloadditions, and more. This makes it a powerful tool for stereoselective construction of natural products through total synthesis (Heravi & Zadsirjan, 2014).

Preparation of N-(2-alkynoyl) Derivatives

Asymmetric Synthesis of Specific Compounds

  • The compound has been used in the asymmetric synthesis and crystal structure analysis of specific derivatives, like N-[(3R)-3-Cyclohexyl]-3-phenylpropananoyl]bornane-10,2-sultam, providing insights into molecular geometry and interactions (Cao & Xiu-Fang, 2011).

Application in Alzheimer's Disease Research

  • It played a role in the large-scale synthesis of (R)-2-Propyloctanoic acid, a novel therapeutic agent for Alzheimer's disease. This highlights its importance in the development of new medical treatments (Hasegawa & Yamamoto, 2000).

Multicomponent Synthesis Catalysis

Spectroscopic and Docking Properties

Synthesis of Amino Acids

  • It aids in the synthesis of specific amino acids, exemplifying its role in bioorganic chemistry and the development of pharmaceutical compounds (Singh, Rao, & Pennington, 2004).

properties

IUPAC Name

(1S,5R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYJNYYDJOJNO-NQMVMOMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-10,2-Camphorsultam

CAS RN

94594-90-8
Record name (-)-10,2-Camphorsultam
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (2R)-Bornane-10,2-sultam?

A1: The molecular formula is C10H17NO2S and the molecular weight is 215.31 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, the optical rotation values are available for both enantiomers. The (−)-d-(2R) enantiomer has [α]D20 −31±1° (CHCl3, c 2.3), while the (+)-l-(2S) enantiomer has [α]D20 +34±1° (EtOH, c 1.00). []

Q3: Is (2R)-Bornane-10,2-sultam stable under standard conditions?

A3: Yes, it is stable indefinitely at ambient temperature in a sealed container. []

Q4: What is the solubility profile of (2R)-Bornane-10,2-sultam?

A4: It is soluble in most organic solvents. []

Q5: How is (2R)-Bornane-10,2-sultam used in asymmetric synthesis?

A5: It acts as a chiral auxiliary. This means it is temporarily attached to a molecule and then removed, allowing chemists to introduce chirality selectively. Its rigid structure and the presence of the sulfonamide group create a well-defined chiral environment, influencing the stereochemical outcome of reactions at nearby sites. [, ]

Q6: What types of reactions can be performed using (2R)-Bornane-10,2-sultam as a chiral auxiliary?

A6: Numerous reactions benefit from this chiral auxiliary, including:

  • Diels-Alder Reactions: [4+2] Cycloadditions proceed with high diastereoselectivity, especially with N-enoyl derivatives. [, , , , , ]
  • 1,3-Dipolar Cycloadditions: Chiral nitrile oxide derivatives show good diastereoselectivity in reactions with various dipolarophiles. [, , ]
  • Nucleophilic Additions: Grignard reagents, cuprates, and allylsilanes add to N-glyoxyloyl derivatives with excellent diastereoselectivity. [, , ]
  • Alkylations and Aldol Reactions: Enolates of N-acyl derivatives undergo stereoselective alkylations and aldol reactions. This is particularly useful for α-amino acid synthesis. [, ]

Q7: How does the structure of (2R)-Bornane-10,2-sultam contribute to its effectiveness as a chiral auxiliary?

A7: The rigid bornane skeleton and the sulfonamide group create a sterically hindered environment, forcing reacting partners to approach from a specific direction. This leads to high diastereoselectivity in many reactions.

Q8: Have any structural modifications of (2R)-Bornane-10,2-sultam been explored?

A8: Yes, researchers have investigated other chiral auxiliaries with different structural features, such as (2R)-bornane-10,2-cyclohydrazide and (2R)-fenchane-8,2-sultam, to compare their reactivity and selectivity in specific reactions. [, ]

Q9: Can you provide specific examples of using (2R)-Bornane-10,2-sultam in the synthesis of complex molecules?

A9: Absolutely! Here are a few notable examples:

  • Synthesis of (S)-1,2-Pentanediol: The diastereoselective addition of allyltrimethylsilane to N-glyoxyloyl-(2R)-bornane-10,2-sultam provides a key intermediate in the synthesis of this chiral diol. []
  • Formal Synthesis of Compactin and Mevinolin: The [4+2] cycloaddition of 1-methoxybuta-1,3-diene to N-glyoxyloyl-(2R)-bornane-10,2-sultam constitutes a crucial step in the formal synthesis of these cholesterol-lowering agents. []
  • Preparation of α-Deuteriated Boc-L-amino acids: (2R)-Bornane-10,2-sultam plays a critical role in the synthesis of enantiopure α-deuteriated amino acids, which are important tools in peptide research. []
  • Synthesis of Optically Active Octanoic Acid Derivatives: This chiral auxiliary is employed in the synthesis of various optically active octanoic acid derivatives, showcasing its versatility in targeting different compound classes. []

Q10: What precautions should be taken when handling (2R)-Bornane-10,2-sultam?

A10: While its toxicity is unknown, standard laboratory safety procedures should be followed, including using appropriate personal protective equipment and working in a well-ventilated area. []

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